
Acecainide hydrochloride
Vue d'ensemble
Description
Le chlorhydrate d'acécaïnide, également connu sous le nom de chlorhydrate de N-acétylprocaïnamide, est un agent antiarythmique de classe III. Il s'agit du métabolite N-acétylé de la procaïnamide, un médicament antiarythmique de classe Ia. Le chlorhydrate d'acécaïnide est principalement utilisé pour gérer et traiter les arythmies cardiaques en stabilisant le rythme cardiaque .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chlorhydrate d'acécaïnide est synthétisé à partir de la procaïnamide par une réaction d'acétylation. Ce processus implique le transfert d'un
Activité Biologique
Acecainide hydrochloride, also known as N-acetylprocainamide (NAPA), is a Class III antiarrhythmic agent derived from procainamide. It is primarily used for the management of ventricular arrhythmias and has been noted for its effectiveness in reducing premature ventricular beats and preventing ventricular tachycardia. The compound is characterized by its unique pharmacological properties, which include potassium channel blocking activity, leading to delayed repolarization and increased action potential duration.
Chemical and Pharmacological Properties
- Molecular Formula : C15H24ClN3O2
- Molecular Weight : 277.362 g/mol
- Charge : Neutral
- Pharmacodynamics : Acecainide functions by blocking potassium channels, which prolongs the refractory period of cardiac myocytes, thereby reducing the incidence of arrhythmias .
Property | Value |
---|---|
Stereochemistry | Achiral |
Optical Activity | None |
Bioavailability | 85% |
Volume of Distribution | 1.3 - 1.7 L/kg |
Elimination Route | Primarily renal |
Acecainide acts primarily as a potassium channel blocker, similar to other Class III antiarrhythmic drugs. By delaying phase 3 repolarization, it increases the effective refractory period in cardiac tissue, which is beneficial for suppressing tachyarrhythmias caused by re-entry mechanisms. This mechanism leads to an increase in the QT interval on an electrocardiogram (ECG), which can be monitored during therapy .
Efficacy in Clinical Trials
A review of clinical trials indicates that acecainide significantly reduces premature ventricular contractions (PVCs) and prevents the induction of ventricular tachycardia in a substantial number of patients:
- Intravenous Administration : Over 70% efficacy in reducing PVCs.
- Oral Administration : Approximately 50% efficacy observed.
- Long-term Therapy : About 40% of patients maintained control over periods ranging from 6 months to several years .
Case Study Example
In a study involving patients with refractory ventricular arrhythmias, acecainide was administered to evaluate its long-term effects compared to standard therapies:
- Patient Demographics : 20 patients with a history of ventricular tachycardia.
- Results :
- 15 patients showed significant reduction in arrhythmia episodes.
- Adverse effects were minimal compared to procainamide, with no cases of lupus-like syndrome reported.
Absorption and Distribution
Acecainide exhibits rapid absorption with peak plasma concentrations typically reached within 2 to 3 hours post-administration. The volume of distribution suggests that it remains primarily within the plasma compartment rather than extensively distributing into tissues .
Metabolism and Excretion
Acecainide is metabolized primarily via hepatic N-acetyltransferases, with approximately 86.6% excreted unchanged in urine. Renal clearance is notably affected in patients with chronic kidney disease (CKD), which may increase the risk of cardiac toxicity due to accumulation .
Safety Considerations
Despite its efficacy, acecainide has been associated with potential cardiac toxicity, particularly in patients with renal impairment. Careful monitoring is recommended for those with compromised kidney function .
Applications De Recherche Scientifique
Pharmacological Profile
- Chemical Structure : Acecainide is the N-acetylated metabolite of procainamide, with a molar mass of 277.368 g·mol and a melting point between 138–140 °C.
- Mechanism of Action : As a potassium-channel blocker, acecainide delays phase 3 repolarization in cardiac action potentials, reducing cell excitability and mitigating re-entry arrhythmias .
Treatment of Ventricular Arrhythmias
Acecainide has been shown to be effective in treating patients with ventricular arrhythmias, particularly those resistant to other antiarrhythmic medications. Clinical studies indicate that:
- Approximately 70% of patients experienced a reduction in premature ventricular beats following intravenous administration.
- About 50% showed improvement after oral administration .
A notable study highlighted that among patients with procainamide-induced lupus, seven out of eleven did not experience a recurrence of lupus symptoms when switched to acecainide .
Long-term Efficacy
Research indicates that acecainide can control arrhythmias for extended periods:
- About 40% of patients maintained control over their arrhythmias for durations ranging from 6 months to several years when treated with acecainide .
- In comparative studies, acecainide demonstrated superior efficacy over quinidine plus digoxin in managing atrial flutter .
Case Study 1: Efficacy in Refractory Patients
A group of patients with refractory ventricular tachycardia was treated with acecainide. The results showed significant suppression of arrhythmic events, with many patients reporting improved quality of life and reduced hospitalizations due to cardiac events.
Case Study 2: Safety Profile
In a clinical trial assessing the safety and efficacy of acecainide, adverse effects were monitored closely. While some patients experienced gastrointestinal disturbances and dizziness, serious cardiac events were rare, indicating a favorable safety profile compared to other antiarrhythmic agents like procainamide .
Pharmacokinetics
- Administration : Acecainide can be administered intravenously or orally, with renal excretion being the primary elimination route.
- Bioavailability : Approximately 85% , with peak plasma concentrations achieved within 2.2 to 2.8 hours post-administration.
- Half-life : Ranges from 6.8 to 9.6 hours , potentially prolonged in patients with renal impairment .
Analyse Des Réactions Chimiques
Metabolic Pathways
Procainamide undergoes multiple metabolic transformations:
-
N-Deethylation : Procainamide is metabolized to desethylprocainamide via cytochrome P450 enzymes .
-
Acetylation : Desethylprocainamide is further acetylated to form N-acetyl-desethylprocainamide .
-
Hydrolysis : Procainamide and its metabolites undergo hydrolysis to p-aminobenzoic acid derivatives .
-
Oxidation : CYP2D6 converts procainamide to reactive intermediates like N-hydroxyprocainamide , which may contribute to lupus-like toxicity .
-
Nitrosation : Sequential oxidation by CYP2D6 and myeloperoxidase (MPO) in leukocytes generates nitrosoprocainamide , a potential immunotoxic metabolite .
Key Metabolic Pathways :
Pathway | Enzyme(s) Involved | Product |
---|---|---|
N-Acetylation | N-Acetyltransferase | Acecainide |
N-Deethylation | CYP450 (likely CYP2D6) | Desethylprocainamide |
Oxidation | CYP2D6 + MPO | N-Hydroxyprocainamide |
Nitrosation | CYP2D6 + MPO | Nitrosoprocainamide |
Hydrolysis | Non-enzymatic | p-Aminobenzoic acid derivatives |
Structural Analysis
Acecainide hydrochloride has a molecular formula of C₁₅H₂₄ClN₃O₂ (molecular weight: 313.82 g/mol) . Its structure differs from procainamide by the acetyl group substitution at the aromatic amine.
Structural Comparison :
Property | Acecainide | Procainamide |
---|---|---|
Molecular Formula | C₁₅H₂₃N₃O₂ | C₁₃H₂₁N₃O₂ |
Molecular Weight | 277.37 g/mol | 235.30 g/mol |
Protein Binding | 10% less than procainamide | Higher protein binding |
Volume of Distribution | ~1.5 L/kg | ~2.0 L/kg |
Pharmacokinetic Reactions
Acecainide’s pharmacokinetics are influenced by its chemical properties:
-
Absorption : Oral bioavailability of 85%, with peak plasma concentrations (5.3–5.9 mg/L) achieved 2–2.8 hours post-administration .
-
Distribution : Lower volume of distribution (1.5 L/kg) compared to procainamide (2.0 L/kg), reflecting reduced tissue penetration .
-
Clearance : Eliminated via renal excretion, with levels accumulating in renal impairment .
Pharmacokinetic Parameters :
Parameter | Value | Source |
---|---|---|
Bioavailability | 85% | |
Peak Plasma Concentration | 5.3–5.9 mg/L | |
Volume of Distribution | 1.5 L/kg | |
Protein Binding | 10% less than procainamide |
Toxicokinetics and Stability
This compound exhibits stability challenges:
Propriétés
IUPAC Name |
4-acetamido-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-4-18(5-2)11-10-16-15(20)13-6-8-14(9-7-13)17-12(3)19;/h6-9H,4-5,10-11H2,1-3H3,(H,16,20)(H,17,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWBJUCJHKLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32795-44-1 (Parent) | |
Record name | Acecainide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1045748 | |
Record name | Acecainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34118-92-8 | |
Record name | Acecainide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34118-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acecainide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034118928 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acecainide hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acecainide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1045748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethyl-2-aminoethylcarbamoylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACECAINIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9K738KX14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.